![molecular formula C13H19NOS B1468872 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline CAS No. 1343811-07-3](/img/structure/B1468872.png)
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline
Descripción general
Descripción
3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline, or CPMMA, is a cyclic amine compound that has seen a great deal of research in recent years. Its unique structure and properties have made it an attractive target for research in a variety of scientific fields, from drug development to materials science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research involving similar aniline derivatives has focused on their synthesis and chemical properties. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates has been explored for creating compounds like N-Hexyl-2-methyl-4-methoxylaniline, highlighting methodologies that could be applicable to synthesizing or modifying compounds like 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline (Wolfe & Buchwald, 2003). Additionally, the synthesis and characterization of dye intermediates containing sulfonamide as a linking group have provided insights into the chemical behavior and applications of related compounds in dye manufacturing (Bo, 2007).
Catalytic and Environmental Applications
Some research has explored the catalytic applications of similar compounds. For example, the synthesis of 2-Methyl-4-methoxyaniline from o-Nitrotoluene using Pt/C and acidic ionic liquid as a catalyst system demonstrates the potential for catalytic transformations involving methoxyaniline derivatives, which may extend to compounds like 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline in catalyzing specific chemical reactions or in environmental remediation processes (Liu et al., 2013).
Photodynamic Therapy and Medicinal Chemistry
In the realm of medicinal chemistry and photodynamic therapy, the design and synthesis of new zinc phthalocyanine compounds substituted with methoxyaniline derivatives have been investigated. These compounds have shown promising properties such as high singlet oxygen quantum yield, which is crucial for photodynamic therapy applications in treating cancer. This suggests that structurally similar compounds like 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline could potentially be explored for their photodynamic properties and applications in medicinal chemistry (Pişkin et al., 2020).
Electromaterials and Conducting Polymers
The impact of organic dopant ions on the synthesis of conducting polymers like polyaniline and poly(o-methoxyaniline) has been studied, revealing how the nature of dopants affects the properties of these polymers. This research offers insights into the potential use of compounds like 3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline in the development of electromaterials and conducting polymers, which have applications in electronics, sensors, and other technologies (Alesary et al., 2021).
Propiedades
IUPAC Name |
3-(cyclopentylsulfanylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-15-13-7-6-11(14)8-10(13)9-16-12-4-2-3-5-12/h6-8,12H,2-5,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLCFNZLDXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CSC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



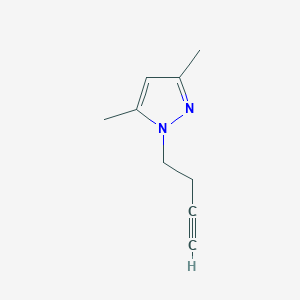

![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)
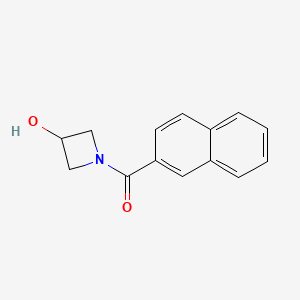
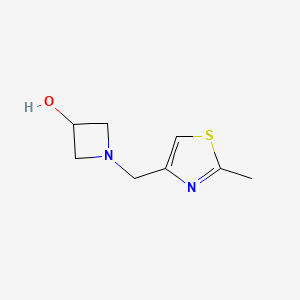


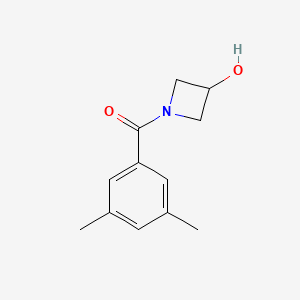
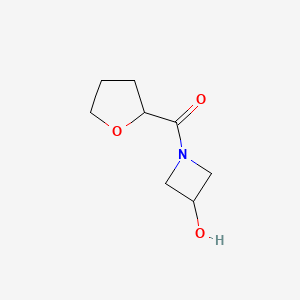
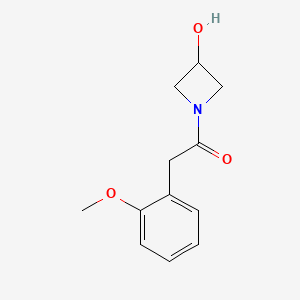
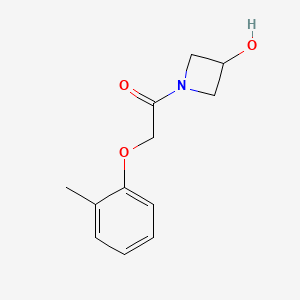
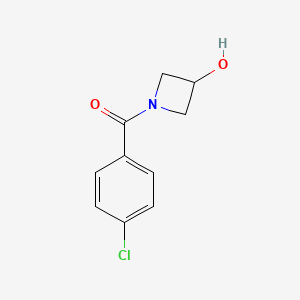
![N-[(2,4-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468811.png)
